molecular formula C8H18Cl2N2 B2804053 racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride CAS No. 1152111-05-1

racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

Cat. No. B2804053
Key on ui cas rn: 1152111-05-1
M. Wt: 213.15
InChI Key: LVPZOXKLUWMBQI-UHFFFAOYSA-N
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Patent
US07893056B2

Procedure details

To a solution of racemic N,N-dimethyl-5-(phenylmethyl)-5-azaspiro[2.4]heptan-7-amine (0.8015 g, 3.479 mmol) in MeOH (18 mL) was added 1 N aq. HCl (6.96 mL, 6.96 mmol) and 10% Pd/C (50% water, 160 mg). The mixture was hydrogenated under balloon pressure overnight and then filtered. The solution was concentrated in vacuo to give crude racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride (0.8060 g, >100% crude yield). LCMS: (M+H)+: 141.1.
Name
racemic N,N-dimethyl-5-(phenylmethyl)-5-azaspiro[2.4]heptan-7-amine
Quantity
0.8015 g
Type
reactant
Reaction Step One
Name
Quantity
6.96 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[CH:3]1[C:7]2([CH2:9][CH2:8]2)[CH2:6][N:5](CC2C=CC=CC=2)[CH2:4]1.[ClH:18]>CO.[Pd]>[ClH:18].[ClH:18].[CH3:1][N:2]([CH3:17])[CH:3]1[C:7]2([CH2:9][CH2:8]2)[CH2:6][NH:5][CH2:4]1 |f:4.5.6|

Inputs

Step One
Name
racemic N,N-dimethyl-5-(phenylmethyl)-5-azaspiro[2.4]heptan-7-amine
Quantity
0.8015 g
Type
reactant
Smiles
CN(C1CN(CC12CC2)CC2=CC=CC=C2)C
Name
Quantity
6.96 mL
Type
reactant
Smiles
Cl
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Name
Quantity
160 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated under balloon pressure overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CN(C1CNCC12CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.806 g
YIELD: CALCULATEDPERCENTYIELD 108.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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